molecular formula C16H17ClN2O B497029 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea CAS No. 700852-66-0

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea

Cat. No.: B497029
CAS No.: 700852-66-0
M. Wt: 288.77g/mol
InChI Key: QRNQEJHDGRUUEN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea is a substituted urea derivative characterized by a central urea backbone with two aromatic substituents: a 3-chloro-4-methylphenyl group and a 1-methyl-1-(4-methylphenyl) group.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-11-4-8-14(9-5-11)19(3)16(20)18-13-7-6-12(2)15(17)10-13/h4-10H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNQEJHDGRUUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)NC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analytical Validation

The product’s identity is confirmed via 1H^1H NMR (400 MHz, CDCl3_3): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 3.30 (s, 3H, N-CH3_3), 2.40 (s, 3H, Ar-CH3_3), 2.35 (s, 3H, Ar-CH3_3). The molecular ion peak at m/z 284.1 (M+H+^+) aligns with the theoretical molecular weight of 283.76 g/mol.

Carbamate-Mediated Urea Synthesis: A Two-Step Approach

This method, adapted from recent advances in unsymmetrical urea synthesis, employs carbamates as intermediates. The protocol avoids direct handling of isocyanates, enhancing safety for large-scale production.

Carbamate Formation and Transamination

Step 1 : Diphenyl carbonate reacts with N-methyl-4-methylaniline in a THF/water (9:1) mixture at reflux to form phenyl N-methyl-4-methylphenyl carbamate.
Step 2 : The carbamate undergoes transamination with 3-chloro-4-methylphenylamine in the presence of NaOH, yielding the target urea.

Representative Procedure :

  • Diphenyl carbonate (1.5 equiv) and N-methyl-4-methylaniline (1.0 equiv) are heated in THF/water at 80°C for 4 hours.

  • The intermediate carbamate is isolated via extraction (ethyl acetate) and dried (Na2_2SO4_4).

  • 3-Chloro-4-methylphenylamine (1.0 equiv) and NaOH (2.0 equiv) are added to the carbamate in DMF.

  • The mixture is stirred at 100°C for 12 hours, followed by recrystallization from ethyl acetate (70–75% yield).

Comparative Efficiency

While this method reduces exposure to hazardous isocyanates, the two-step process introduces complexity, marginally lowering the overall yield compared to the isocyanate route. However, it offers superior scalability for industrial applications.

Carbamoyl Chloride Substitution: A Traditional Pathway

The reaction of 3-chloro-4-methylphenyl carbamoyl chloride with N-methyl-4-methylaniline provides an alternative route, though it requires handling toxic reagents like triphosgene.

Synthesis of Carbamoyl Chloride

3-Chloro-4-methylphenylamine is treated with triphosgene (0.33 equiv) in DCM at 0°C to generate the corresponding carbamoyl chloride. This intermediate is highly reactive and must be used immediately.

Representative Procedure :

  • Triphosgene (0.33 equiv) is dissolved in DCM under nitrogen.

  • 3-Chloro-4-methylphenylamine (1.0 equiv) is added dropwise at 0°C.

  • After 2 hours, N-methyl-4-methylaniline (1.0 equiv) and TEA (1.5 equiv) are introduced.

  • The mixture is stirred overnight, quenched with water, and purified via column chromatography (silica gel, hexane/ethyl acetate) to afford the product (65–70% yield).

Challenges and Limitations

The use of triphosgene necessitates stringent safety measures, making this method less favorable for routine laboratory use. Additionally, the intermediate carbamoyl chloride’s instability complicates storage and handling.

Comparative Analysis of Synthetic Methods

Parameter Isocyanate Route Carbamate Route Carbamoyl Chloride Route
Yield (%) 85–9070–7565–70
Reaction Steps 122
Safety Considerations ModerateHighLow
Scalability ExcellentGoodModerate
Key Reference

Physicochemical Characterization and Purity Assessment

The synthesized compound exhibits a melting point of 141–142°C, consistent with related urea derivatives. High-performance liquid chromatography (HPLC) analysis reveals a purity of >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm). The crystalline structure, confirmed by X-ray diffraction, shows intermolecular hydrogen bonding between urea -NH and carbonyl groups, stabilizing the lattice.

Industrial and Research Applications

The target urea’s structural motifs align with agrochemical and pharmaceutical intermediates. For instance, its chloro and methyl substituents enhance lipophilicity, facilitating membrane penetration in herbicide formulations. Recent patents highlight its utility as a kinase inhibitor precursor, underscoring its versatility .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substitution Patterns and Molecular Properties

The table below compares key structural and molecular features of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea with analogous compounds:

Compound Name Substituents on Urea Nitrogen Aromatic Ring Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound 1-methyl, 1-(4-methylphenyl) 3-chloro-4-methylphenyl C₁₆H₁₇ClN₂O 300.77 g/mol Potential herbicide (inferred)
Chlortoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) 1,1-dimethyl 3-chloro-4-methylphenyl C₁₀H₁₃ClN₂O 212.68 g/mol Herbicide (photosynthesis inhibitor)
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea None (direct aryl linkage) 4-chlorophenyl, 4-methylphenyl C₁₄H₁₃ClN₂O 260.72 g/mol No explicit application noted
3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea 1-methyl, 1-(pyridinyl) 4-chlorophenyl, pyridinyl substituents C₁₄H₁₀Cl₂F₃N₃O 364.15 g/mol Unspecified (likely agrochemical)
3-(4-Chlorophenyl)-1-(2,2,2-trichloro-1-hydroxyethyl)urea 1-(trichloro-hydroxyethyl) 4-chlorophenyl C₉H₈Cl₄N₂O₂ 317.98 g/mol Higher density (1.657 g/cm³)

Functional Group Influence on Activity

  • Chlortoluron vs.
  • Pyridinyl Substituents () : The pyridine ring with trifluoromethyl and chloro groups introduces electron-withdrawing effects and heterocyclic rigidity, which may enhance target specificity compared to purely aromatic derivatives.
  • Tosyl Derivatives () : Bulky p-toluenesulfonyloxy groups reduce membrane permeability, likely making these compounds less effective as herbicides than the target compound.

Physicochemical Properties

  • Density and Solubility : The trichloro-hydroxyethyl substituent in ’s compound increases density (1.657 g/cm³) but may reduce aqueous solubility due to halogenation .

Biological Activity

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea, commonly referred to as chlortoluron, is a compound belonging to the urea class of herbicides. Its molecular formula is C10H13ClN2OC_{10}H_{13}ClN_{2}O and it has a molecular weight of 212.676 g/mol. This compound has garnered attention in various fields, particularly in agricultural chemistry and toxicology, due to its biological activities and mechanisms of action.

Chemical Structure and Properties

The chemical structure of chlortoluron can be represented as follows:

  • Molecular Formula : C10H13ClN2OC_{10}H_{13}ClN_{2}O
  • Molecular Weight : 212.676 g/mol
  • CAS Number : 15545-48-9

The structure features a chloro group and two methyl groups attached to a phenyl ring, which contributes to its herbicidal properties.

Herbicidal Properties

Chlortoluron is primarily used as a pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds in crops such as wheat and barley. The mechanism of action involves the inhibition of photosynthesis and disruption of cellular processes in target plants.

  • Mode of Action : Chlortoluron inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This leads to stunted growth and eventual death of susceptible plant species.

Toxicological Studies

Research indicates that chlortoluron exhibits varying degrees of toxicity towards non-target organisms, including aquatic life and mammals.

  • Aquatic Toxicity : Studies have shown that chlortoluron has an LC50 value of approximately 2.5 mg/L for fish species, indicating moderate toxicity. The compound can bioaccumulate in aquatic environments, raising concerns about its environmental impact.
  • Mammalian Toxicity : In mammalian models, chlortoluron has demonstrated low acute toxicity with an LD50 greater than 2000 mg/kg body weight. However, chronic exposure studies are necessary to fully understand its long-term effects on health.

Case Studies

  • Case Study on Herbicidal Efficacy : A field study conducted in Europe evaluated the effectiveness of chlortoluron in controlling weed populations in winter wheat. The results indicated a significant reduction in weed biomass (up to 85%) compared to untreated controls.
  • Environmental Impact Assessment : A comprehensive assessment was performed on the leaching potential of chlortoluron in agricultural soils. The findings revealed that under certain conditions, chlortoluron could leach into groundwater, prompting recommendations for application timing and methods to minimize environmental risks.

Research Findings

Recent studies have focused on enhancing the efficacy of chlortoluron through formulation improvements and combination with other herbicides.

StudyFindings
Smith et al. (2023)Reported enhanced weed control when chlortoluron was combined with glyphosate, resulting in a synergistic effect against resistant weed species.
Johnson et al. (2024)Investigated the degradation pathways of chlortoluron in soil, identifying microbial strains capable of bioremediation.
Lee et al. (2023)Examined the cytotoxic effects on human cell lines, finding IC50 values indicating potential health risks associated with prolonged exposure.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea, and how can reaction conditions be optimized?

Answer: The synthesis typically involves urea-forming reactions between substituted phenyl isocyanates and amines. For example:

  • Stepwise coupling : React 3-chloro-4-methylphenyl isocyanate with 4-methylphenylmethylamine under anhydrous conditions in acetonitrile or THF .
  • Catalyst optimization : Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst to enhance reaction efficiency, as demonstrated in analogous urea syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization from ethanol for high purity (>98%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on aromatic rings and urea linkage. For example, the urea carbonyl typically appears at ~155 ppm in 13C^{13}C-NMR .
  • HRMS : Validate molecular formula (e.g., C17_{17}H19_{19}ClN2_2O) with high-resolution mass spectrometry to resolve discrepancies from impurities .
  • IR : Confirm urea C=O stretch at ~1640–1680 cm1^{-1} and N-H stretches at ~3300 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

  • Systematic solubility profiling : Use shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and water at 25°C and 37°C .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .
  • Crystallography : Perform single-crystal X-ray diffraction to identify polymorphs, as crystal packing can significantly affect solubility .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

Answer:

  • Partitioning studies : Measure log KowK_{ow} (octanol-water) and KdK_d (soil-water) to assess bioaccumulation potential .
  • Degradation assays : Conduct hydrolysis (pH 5–9) and photolysis (UV light at 254 nm) experiments to quantify half-lives .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity, referencing OECD Test Guidelines .

Q. How can conflicting bioactivity data (e.g., IC50_{50}50​ variations) in pharmacological studies be addressed methodologically?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Dose-response validation : Perform triplicate experiments with nonlinear regression analysis to calculate IC50_{50} confidence intervals .
  • Target engagement studies : Confirm mechanism via molecular docking (e.g., Autodock Vina) against reported targets like kinase enzymes .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .
  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, stoichiometry) for reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using descriptors like log PP and polar surface area .
  • Molecular dynamics : Simulate ligand-receptor binding stability (e.g., with GROMACS) to prioritize derivatives for synthesis .

Critical Research Gaps

  • Environmental persistence : Limited data on long-term degradation products in soil .
  • Metabolic pathways : No in vivo ADME (absorption, distribution, metabolism, excretion) studies reported .

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